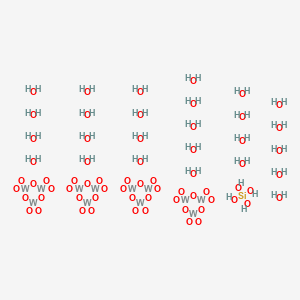
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white solid that forms hydrates, and in freshly prepared samples, the number of water molecules (n) is approximately 29, but after prolonged desiccation, n = 6 . This compound is widely used as a catalyst in the chemical industry due to its strong acidic properties and high thermal stability .
準備方法
Synthetic Routes and Reaction Conditions
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate is typically synthesized by combining sodium silicate and tungsten trioxide, followed by treatment with hydrochloric acid . The reaction conditions involve dissolving sodium silicate in water, adding tungsten trioxide, and then slowly adding hydrochloric acid to the mixture while stirring. The resulting solution is then evaporated to obtain the solid silicotungstic acid hydrate .
Industrial Production Methods
In industrial settings, silicotungstic acid 26-water is produced using a similar method but on a larger scale. The process involves the continuous addition of hydrochloric acid to a mixture of sodium silicate and tungsten trioxide in a reactor. The reaction mixture is then concentrated by evaporation, and the solid product is collected and purified .
化学反応の分析
Types of Reactions
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It is known for its strong oxidizing properties and can act as a catalyst in oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions with silicotungstic acid 26-water include ethylene, acetic acid, and hydrogen peroxide . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
Major products formed from reactions involving silicotungstic acid 26-water include ethyl acetate and acetic acid . For example, it catalyzes the alkylation of acetic acid by ethylene to produce ethyl acetate . It also catalyzes the oxidation of ethylene to acetic acid .
科学的研究の応用
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate has a wide range of scientific research applications:
作用機序
The mechanism by which silicotungstic acid 26-water exerts its effects involves its strong acidic and oxidizing properties. It acts as a proton donor and an electron acceptor, facilitating various chemical reactions . In catalytic applications, it provides active sites for the adsorption and activation of reactant molecules, leading to the formation of desired products .
類似化合物との比較
Similar Compounds
Phosphotungstic acid: Another heteropoly acid with similar catalytic properties but different chemical composition (H₃[PW₁₂O₄₀]).
Tungstic acid: A simpler compound with the formula H₂WO₄, used in different catalytic applications.
Tungsten trioxide: An oxide of tungsten with the formula WO₃, used as a precursor in the synthesis of silicotungstic acid.
Uniqueness
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate is unique due to its high water content and strong acidic properties, making it an effective catalyst in various chemical reactions. Its ability to form stable hydrates and its high thermal stability further enhance its utility in industrial applications .
特性
分子式 |
H56O66SiW12 |
|---|---|
分子量 |
3347 g/mol |
IUPAC名 |
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate |
InChI |
InChI=1S/H4O4Si.26H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;26*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChIキー |
CINLIEAUYNHDEU-UHFFFAOYSA-N |
正規SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


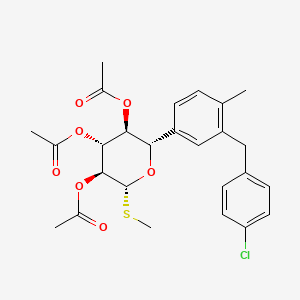
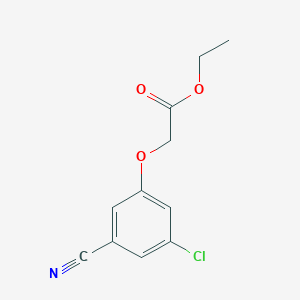
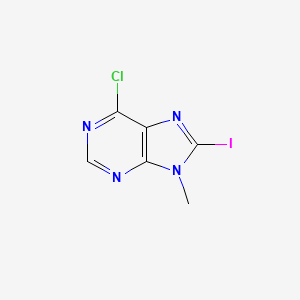
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
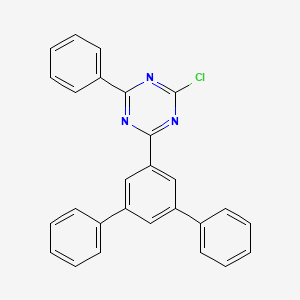
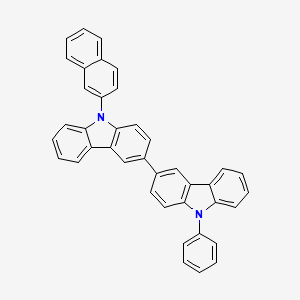
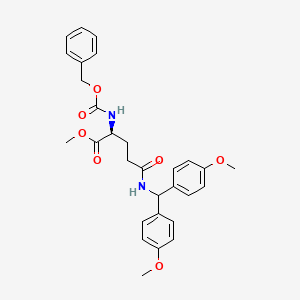
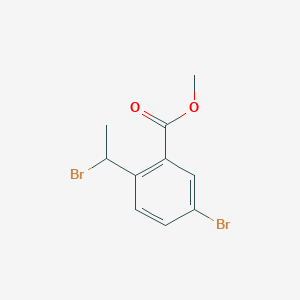
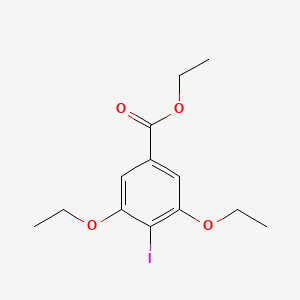
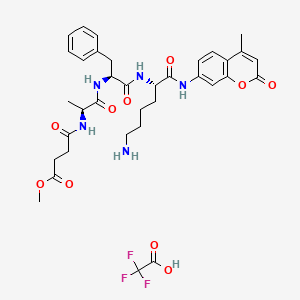
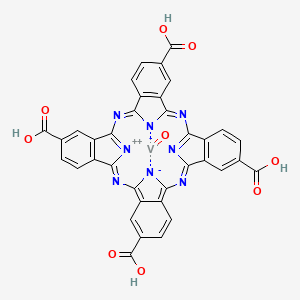
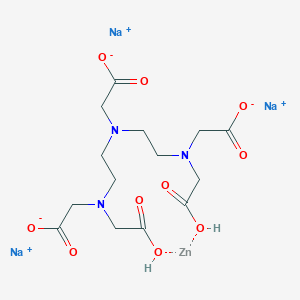
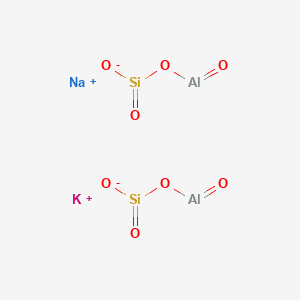
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
